molecular formula C9H9N3O2 B14429423 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol CAS No. 80200-17-5

4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol

Cat. No.: B14429423
CAS No.: 80200-17-5
M. Wt: 191.19 g/mol
InChI Key: SYEKQDKDIKSREJ-UHFFFAOYSA-N
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Description

4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol is a compound that features a triazole ring attached to a phenol group via a methoxy linker. This compound is part of a broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the click chemistry process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol can undergo several types of chemical reactions:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Phenol Derivatives: Compounds with phenol groups but different linkers or additional functional groups.

Uniqueness

4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol is unique due to its specific combination of a triazole ring and a phenol group, which imparts distinct biological activities and chemical properties. This combination allows it to interact with a wide range of biological targets and participate in diverse chemical reactions.

Properties

CAS No.

80200-17-5

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-(triazol-2-ylmethoxy)phenol

InChI

InChI=1S/C9H9N3O2/c13-8-1-3-9(4-2-8)14-7-12-10-5-6-11-12/h1-6,13H,7H2

InChI Key

SYEKQDKDIKSREJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCN2N=CC=N2

Origin of Product

United States

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